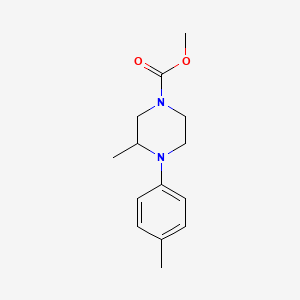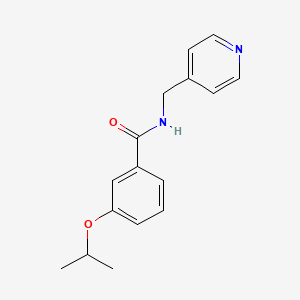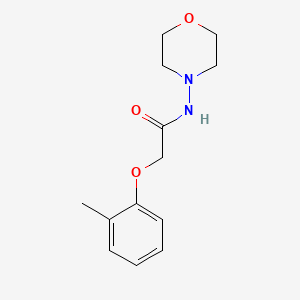
methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate
Vue d'ensemble
Description
Methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate, also known as MMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin systems in the brain. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to have analgesic effects by modulating the activity of pain receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in lab experiments is its unique chemical structure and pharmacological properties. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been shown to possess a range of therapeutic effects, making it a promising candidate for further research. However, one of the limitations of using methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration route of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate to minimize toxicity.
Orientations Futures
There are several future directions for research on methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate. One area of research is the development of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration route of methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate to maximize its therapeutic effects and minimize toxicity.
Conclusion:
In conclusion, methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate is a promising chemical compound with a range of potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for further research. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Applications De Recherche Scientifique
Methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. methyl 3-methyl-4-(4-methylphenyl)-1-piperazinecarboxylate has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 3-methyl-4-(4-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-4-6-13(7-5-11)16-9-8-15(10-12(16)2)14(17)18-3/h4-7,12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESCCFKZZNSVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-methyl-4-(4-methylphenyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)
![5-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4181276.png)

![4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4181289.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181304.png)
![methyl 5-methyl-2-{[2-(3-methyl-4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4181317.png)


![1-(3-ethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4181342.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181371.png)